molecular formula C13H25N5 B14213152 5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine CAS No. 592531-44-7

5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine

Cat. No.: B14213152
CAS No.: 592531-44-7
M. Wt: 251.37 g/mol
InChI Key: YBTQVZDURUBYNC-UHFFFAOYSA-N
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Description

5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine typically involves the reaction of 3,6-dimethylheptylamine with pyrimidine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: A related compound with similar structural features but different functional groups.

    5-Nitroso-2,4,6-triaminopyrimidine: Another pyrimidine derivative with distinct chemical properties.

Uniqueness

5-(3,6-Dimethylheptyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

592531-44-7

Molecular Formula

C13H25N5

Molecular Weight

251.37 g/mol

IUPAC Name

5-(3,6-dimethylheptyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H25N5/c1-8(2)4-5-9(3)6-7-10-11(14)17-13(16)18-12(10)15/h8-9H,4-7H2,1-3H3,(H6,14,15,16,17,18)

InChI Key

YBTQVZDURUBYNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)CCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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